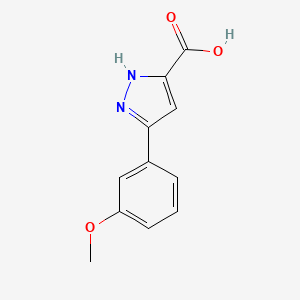

5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid

Übersicht

Beschreibung

5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a methoxyphenyl group attached to the pyrazole ring, along with a carboxylic acid functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate 1,3-dicarbonyl compound. For instance, 3-methoxyphenylhydrazine can be reacted with ethyl acetoacetate under acidic conditions to form the pyrazole ring.

Introduction of the Carboxylic Acid Group: The resulting pyrazole derivative can then be subjected to carboxylation reactions. This can be achieved by treating the pyrazole with carbon dioxide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 5-(3-Methoxyphenyl)-1H-pyrazole-3-methanol.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

Oxidation: 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid.

Reduction: 5-(3-Methoxyphenyl)-1H-pyrazole-3-methanol.

Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties

Research indicates that 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid exhibits significant anti-inflammatory and analgesic activities, making it a candidate for developing pain relief medications. Studies have shown that compounds with a pyrazole structure can inhibit the proliferation of cancer cells, suggesting potential roles in oncology .

Mechanism of Action

The compound interacts with specific receptors such as GPR41, which is involved in metabolic pathways. This interaction can lead to various physiological effects, including the modulation of lipid metabolism and potential benefits in treating obesity and related conditions .

Agricultural Chemistry

Herbicides and Fungicides Development

In agricultural chemistry, this compound is explored as a key ingredient in formulating herbicides and fungicides. Its efficacy in enhancing crop protection and yield has been documented, highlighting its importance in sustainable agriculture practices .

Material Science

Synthesis of Advanced Materials

this compound is utilized in synthesizing advanced materials, including polymers and coatings. These materials are noted for their improved durability and resistance to environmental factors, making them suitable for various industrial applications .

Biochemical Applications

Enzyme Inhibition Studies

Researchers have employed this compound in studies related to enzyme inhibition, providing insights into metabolic pathways and potential therapeutic targets. Its role in modulating biochemical reactions can lead to advancements in understanding disease mechanisms .

Cosmetic Formulations

Antioxidant Properties

The antioxidant properties of this compound make it a valuable ingredient in cosmetic formulations. It helps protect skin from oxidative stress and aging, contributing to the development of skincare products aimed at improving skin health .

Table 1: Summary of Applications

| Field | Application | Key Findings |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory, analgesic | Significant pain relief properties |

| Agricultural Chemistry | Herbicides, fungicides | Enhances crop protection and yield |

| Material Science | Advanced materials synthesis | Improved durability and resistance |

| Biochemistry | Enzyme inhibition studies | Insights into metabolic pathways |

| Cosmetics | Antioxidant formulations | Protects skin from oxidative stress |

Case Study 1: Anti-Cancer Activity

A study demonstrated that derivatives of this compound exhibited inhibitory effects on various cancer cell lines. The mechanism involved the modulation of specific signaling pathways linked to cell proliferation .

Case Study 2: Agricultural Efficacy

In agricultural trials, formulations containing this compound showed significant improvements in crop yield compared to untreated controls. The results indicated its potential as an effective herbicide component .

Case Study 3: Cosmetic Application

A formulation containing this compound was evaluated for its antioxidant activity in skincare products. Clinical tests showed improved skin hydration and reduced signs of aging after regular use over several weeks .

Wirkmechanismus

The mechanism of action of 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application:

Pharmacological Effects: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Biochemical Pathways: It can affect various biochemical pathways by binding to molecular targets such as proteins or nucleic acids, altering their structure and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with the methoxy group in the para position.

5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

5-(3-Methoxyphenyl)-1H-pyrazole-3-methanol: Similar structure but with a methanol group instead of a carboxylic acid group.

Uniqueness

5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of the methoxy group and the carboxylic acid functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science.

Biologische Aktivität

5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with a carboxylic acid functional group and a methoxyphenyl substituent at the fifth position. Its molecular formula is , with a molecular weight of approximately 218.21 g/mol. The unique methoxy substitution enhances its solubility and biological activity compared to structurally similar compounds.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, making it a candidate for treating inflammatory diseases. It may modulate enzyme activities related to inflammation pathways .

- Analgesic Effects : Preliminary studies suggest analgesic properties comparable to established anti-inflammatory drugs like indomethacin .

- Antioxidant Activity : The compound may help mitigate oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

- Anticancer Potential : Research suggests that it could inhibit tumor growth by affecting specific cellular pathways. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer) cells .

Synthesis Methods

Several synthetic routes have been developed for producing this compound, often involving the reaction of hydrazides with ketones or esters under controlled conditions to optimize yield and purity.

In Vitro Studies

A series of in vitro studies have assessed the biological activity of this compound:

These findings indicate that this compound could serve as a lead compound in developing anticancer therapies.

Mechanistic Insights

Molecular docking studies have been utilized to explore the binding affinity of this compound with various biological targets, particularly proteins involved in inflammation and cancer progression. These studies suggest that the compound may effectively modulate these targets, although further investigations are needed to elucidate the exact mechanisms involved .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid | Similar pyrazole structure with different methoxy position | Potentially different biological activity profiles |

| 4-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid | Variation in phenyl substitution | May exhibit distinct pharmacological properties |

| 1H-Pyrazole-3-carboxylic acid | Lacks the methoxy substitution | Simpler structure; serves as a basic scaffold |

The specific methoxy substitution pattern of this compound significantly influences its solubility and biological activity compared to these similar compounds.

Eigenschaften

IUPAC Name |

3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-8-4-2-3-7(5-8)9-6-10(11(14)15)13-12-9/h2-6H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQRHIQFNLEJMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362770 | |

| Record name | 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890591-64-7, 1147417-27-3 | |

| Record name | 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.